molecular formula C16H21NO4 B2511159 (E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(furan-2-yl)acrylamide CAS No. 1331577-30-0

(E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(furan-2-yl)acrylamide

Cat. No. B2511159
CAS RN: 1331577-30-0
M. Wt: 291.347
InChI Key: YHFMBWCRALWZJF-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, the conditions under which the reaction occurs (such as temperature and pressure), and the yield of the product .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography or NMR spectroscopy to determine the arrangement of atoms within the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include reactions with other compounds under various conditions, or how the compound behaves in solution .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents .

Scientific Research Applications

Synthesis Techniques and Chemical Interactions

  • Research has demonstrated that compounds similar to (E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(furan-2-yl)acrylamide can be synthesized through palladium-catalysed aminocarbonylation, with systematic investigations revealing high yields. The influence of amine nucleophiles and reaction conditions on the isolated yields was a focus, indicating the compound's significance in synthetic chemistry and potential applications in creating pharmaceutical intermediates or other specialized molecules (Farkas, Petz, & Kollár, 2015).

Biological Interactions and Potential Applications

  • In the realm of biological applications, similar compounds have been discovered to suppress enzymatic activities of SARS coronavirus helicase. These compounds were found effective in inhibiting ATP hydrolysis and DNA unwinding activities associated with the virus, offering potential pathways for developing inhibitors against SARS coronavirus, hinting at the potential antiviral applications of (E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(furan-2-yl)acrylamide or its derivatives (Lee et al., 2017).

Chemical Properties and Structural Analysis

  • Studies have focused on the synthesis and characterization of compounds structurally similar to (E)-N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-(furan-2-yl)acrylamide, particularly their metal complexes. These analyses offer insights into the compound's potential interactions and structural stability, which are critical for its application in material sciences or pharmaceuticals (Canpolat & Kaya, 2004).

Mechanism of Action

If the compound has a biological effect, the mechanism of action would describe how it interacts with biological systems. This could involve binding to specific proteins, disrupting cellular processes, or a variety of other actions .

properties

IUPAC Name

(E)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c18-15(7-6-13-5-4-10-19-13)17-11-14-12-20-16(21-14)8-2-1-3-9-16/h4-7,10,14H,1-3,8-9,11-12H2,(H,17,18)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFMBWCRALWZJF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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